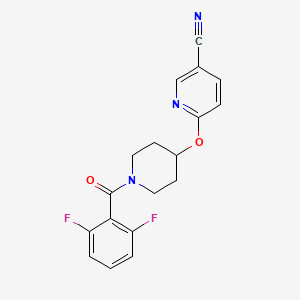

6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c19-14-2-1-3-15(20)17(14)18(24)23-8-6-13(7-9-23)25-16-5-4-12(10-21)11-22-16/h1-5,11,13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMJAFHCOMLJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: Using oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) to convert primary alcohols to aldehydes.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include TEMPO for oxidation, LiAlH4 for reduction, and NBS for halogenation. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of primary alcohols yields aldehydes, while reduction of carbonyl groups results in alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is utilized in several scientific research applications, including:

Chemistry: As a building block in organic synthesis for the development of new compounds and materials.

Biology: In the study of biological pathways and interactions, particularly those involving piperidine derivatives.

Medicine: As a potential lead compound in drug discovery, especially for developing treatments targeting neurological disorders.

Industry: In the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the nicotinonitrile group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives are widely explored for their pharmacological activities, with structural variations influencing their biological and physicochemical properties. Below is a detailed comparison of 6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile with structurally related compounds, focusing on substituent effects and reported data.

Structural and Functional Group Analysis

Key Observations

Substituent Diversity: The target compound utilizes a piperidine-oxy linker and 2,6-difluorobenzoyl group, which may confer rigidity and enhance interactions with hydrophobic binding pockets.

Fluorination Effects :

- The 2,6-difluorobenzoyl group in the target compound introduces two fluorine atoms, likely improving metabolic stability and membrane permeability compared to the single fluorine in Compound 8’s 4-fluorophenyl group .

Biological Activity: While Compound 8 demonstrated cytotoxic effects in preliminary assays, the target compound’s activity remains unexplored.

Physicochemical Properties

| Property | This compound | Compound 8 |

|---|---|---|

| LogP (Predicted) | ~3.1 | ~4.8 |

| Hydrogen Bond Acceptors | 5 | 6 |

| Rotatable Bonds | 6 | 8 |

| Polar Surface Area (Ų) | ~70 | ~90 |

The target compound’s lower molecular weight and fewer rotatable bonds suggest improved bioavailability compared to Compound 8. However, its higher fluorine content may require careful optimization to avoid excessive lipophilicity.

Biological Activity

6-((1-(2,6-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound with a unique chemical structure that combines a piperidine moiety with a difluorobenzoyl group and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 343.3 g/mol

- CAS Number : 1428355-55-8

The compound features a pyridine ring, which is known for its biological activity, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Specifically, it may act as an inhibitor or modulator of certain receptors or enzymes involved in cellular signaling pathways. The presence of the piperidine and difluorobenzoyl groups enhances its lipophilicity and receptor affinity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : The piperidine derivative has shown potential in protecting neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent.

Case Studies

- Antitumor Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspases involved in apoptosis .

- Neuroprotection : In vitro experiments using neuronal cell cultures showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role in mitigating oxidative stress .

- Antimicrobial Activity : In vitro assays indicated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.